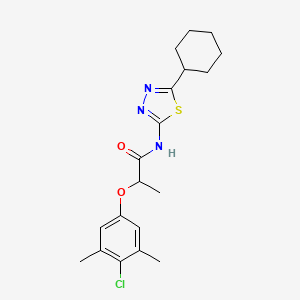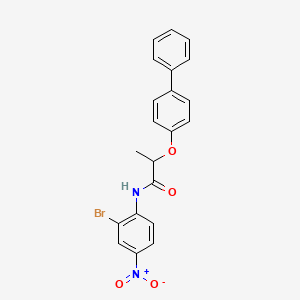![molecular formula C27H32N2O5S B4174524 methyl 2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4174524.png)
methyl 2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate
Descripción general
Descripción
Methyl 2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate, also known as MAMB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of adamantyl-substituted glycine derivatives, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of methyl 2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate involves its binding to the glycine-binding site of the NMDA receptor, which prevents the activation of the receptor by glycine. This results in the inhibition of NMDA receptor-mediated synaptic transmission and plasticity. methyl 2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to exhibit a high degree of selectivity for the glycine-binding site of the NMDA receptor, with minimal effects on other neurotransmitter systems.
Biochemical and Physiological Effects
methyl 2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), which is a key mechanism of synaptic plasticity and learning and memory processes. methyl 2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate has also been shown to reduce the levels of beta-amyloid, which is a key pathological feature of Alzheimer's disease. In addition, methyl 2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to exhibit anti-inflammatory and neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate is its high degree of selectivity for the glycine-binding site of the NMDA receptor, which allows for precise manipulation of this receptor system in scientific research. However, one of the limitations of methyl 2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on methyl 2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the development of more potent and selective NMDA receptor antagonists based on the structure of methyl 2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate may lead to the discovery of novel therapeutic agents for neurological disorders.
Aplicaciones Científicas De Investigación
Methyl 2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective antagonist of the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, which is a key mediator of synaptic plasticity and learning and memory processes. methyl 2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate has been used to investigate the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
methyl 2-[[2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O5S/c1-34-26(31)23-5-3-4-6-24(23)28-25(30)17-29(35(2,32)33)22-9-7-21(8-10-22)27-14-18-11-19(15-27)13-20(12-18)16-27/h3-10,18-20H,11-17H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJQAZPRLYZITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({N-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylphenyl)-2-[(3-methylphenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4174442.png)
![ethyl 4-[4-(cyclohexyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4174443.png)
![N-(2-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4174457.png)
![11-(4-bromophenyl)-7,8,9,11-tetrahydro-10H-benzo[f]cyclopenta[b]quinolin-10-one](/img/structure/B4174463.png)
![4-{2-[(2-thienylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4174464.png)
![N-isobutyl-4-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}-3-methylbenzenesulfonamide](/img/structure/B4174469.png)

![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B4174482.png)

![1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4174495.png)
![N-(6-methyl-2-pyridinyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4174514.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4174529.png)
![7-(2,3-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4174535.png)